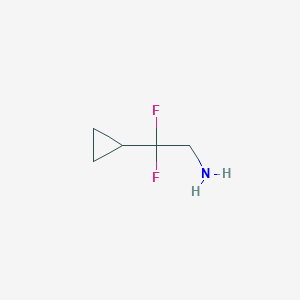

2-Cyclopropyl-2,2-difluoroethan-1-amine

Description

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

2-cyclopropyl-2,2-difluoroethanamine |

InChI |

InChI=1S/C5H9F2N/c6-5(7,3-8)4-1-2-4/h4H,1-3,8H2 |

InChI Key |

DYHBAWLEZMQMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Aminofluorination Reactions

Representative Synthetic Route Example

| Step | Reagents/Conditions | Transformation | Notes |

|---|---|---|---|

| 1 | Alkene + BrCF2COONa, diglyme, 150 °C or microwave irradiation | Difluorocyclopropanation | High yield (93–99%) of difluorocyclopropane |

| 2 | Esterification or amide formation (methyl formate, NH3) | Conversion to amide | Prepares amide intermediate |

| 3 | Treatment with NaOH and NaOCl | Amide to amine conversion | Generates primary amine function |

| 4 | Purification and isolation | Final product | Often isolated as hydrochloride salt for stability |

Comparative Data on Difluorocarbene Precursors

| Reagent | Stability | Decomposition Temp (°C) | Yield in Cyclopropanation | Notes |

|---|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF2COONa) | Hygroscopic, deliquescent | 180–190 | Moderate to high | Difficult handling |

| Sodium bromodifluoroacetate (BrCF2COONa) | Stable at room temp | ~150 | Near quantitative (up to 99%) | Preferred reagent |

| (Triphenylphosphonio)difluoroacetate (PDFA) | Stable solid | ~80 (decarboxylation) | Good | Air/moisture stable |

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Aminofluorination | Direct introduction of amine and fluorine | Requires careful control of reaction conditions |

| Difluorocyclopropanation | High yields, versatile | Requires thermal or microwave conditions |

| Functional group transformations | Allows stereochemical control | Multi-step, purification needed |

| Reagent handling | Some reagents stable and easy to handle | Others are hygroscopic or require high temps |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropyl amines.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

The applications of 2-Cyclopropyl-2,2-difluoroethan-1-amine are detailed below, based on the provided search results:

Scientific Research Applications

2-Cyclopropyl-2,2-difluoroethan-1-amine (CID 67529745) is a chemical compound with the molecular formula . While the search results do not explicitly detail the applications of this specific compound, they do provide contexts in which similar compounds are used, suggesting potential applications .

1. As a building block in synthesizing inhibitors:

- HIV Replication Inhibitors The compound is likely used as an intermediate in the synthesis of human immunodeficiency virus (HIV) replication inhibitors .

- Beta-Secretase (BACE1) Inhibitors It can be used in developing BACE1 inhibitors for treating Alzheimer's disease. The introduction of a cyclopropyl group in similar compounds has shown promising results in BACE1 inhibition .

2. Pharmaceutical Research:

- Bioactive compound synthesis It can be employed in synthesizing bioactive compounds with potential medicinal applications .

- PARP1 and PARP2 Inhibitors It is used in creating phthalazine derivatives that act as inhibitors of PARP1 and PARP2, useful for treatment .

- Organic Buffer Used as an organic buffer for biological and biochemical applications .

3. Modulation of Potency and Selectivity:

- Impact of Cyclopropyl and Difluoromethyl Groups Research indicates that introducing a cyclopropyl unit is well-tolerated and can enhance potency. Adding a difluoromethyl group can improve BACE1 CFA potency .

- hERG studies The compound is used in measured IC50 in hERG-expressing CHO cells .

4. Green Technologies

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Substituent Variations in Difluoroethanamine Derivatives

The table below compares 2-Cyclopropyl-2,2-difluoroethan-1-amine with structurally related compounds:

Notes:

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group confers steric rigidity and metabolic stability, whereas aromatic substituents (e.g., chlorophenyl) enhance π-π interactions in drug-receptor binding .

- Fluorine Positioning : In 2-(2,2-difluorocyclopropyl)ethan-1-amine, fluorine atoms are on the cyclopropane ring, reducing basicity compared to the target compound .

Comparative Reactivity

- Catalyst-Free Domino Reactions: The parent difluoroethanamine scaffold participates in domino reactions with ethyl 4-hydroxyalkyl-2-ynoate, forming complex heterocycles without catalysts .

- Agrochemical Intermediate Synthesis : Substituted derivatives like N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine are synthesized via efficient alkylation, achieving high yields (>90%) under mild conditions .

Biological Activity

2-Cyclopropyl-2,2-difluoroethan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

With a molecular weight of approximately 157.59 g/mol, it features a cyclopropyl group attached to a difluoroethanamine structure. The presence of the difluoromethyl group enhances its chemical reactivity and biological activity, making it a candidate for various applications in drug development.

The biological activity of 2-Cyclopropyl-2,2-difluoroethan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amine group allows for the formation of hydrogen bonds and electrostatic interactions with active sites on enzymes, influencing their catalytic activity. Notably, the compound has shown potential as an inhibitor of β-secretase (BACE1), which is significant in Alzheimer's disease research .

Interaction with BACE1

Research indicates that analogs of 2-Cyclopropyl-2,2-difluoroethan-1-amine exhibit varying degrees of potency against BACE1. The introduction of cyclopropyl and difluoromethyl groups has been linked to improved binding affinity and selectivity for this enzyme, which is crucial for the development of Alzheimer's therapeutics .

In Vitro Studies

In vitro studies have demonstrated that 2-Cyclopropyl-2,2-difluoroethan-1-amine exhibits significant inhibitory effects on BACE1 activity. The following table summarizes key pharmacological data from various studies:

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) | WCA IC50 (nM) | MDR Efflux Ratio |

|---|---|---|---|---|---|

| 2-Cyclopropyl-2,2-difluoroethan-1-amine | 0.078 | 0.228 | >100 | 0.024 | 3.2 |

These results indicate a strong potency against BACE1 compared to other related compounds, suggesting its potential as a lead candidate in drug development .

Case Studies

A notable study involved the synthesis and evaluation of various cyclopropylamine derivatives, including 2-Cyclopropyl-2,2-difluoroethan-1-amine. The findings revealed that modifications to the cyclopropyl group significantly affected biological activity and metabolic stability. For instance, compounds with enhanced lipophilicity due to fluorination demonstrated improved brain penetration capabilities, which is desirable for central nervous system-targeted therapies .

Therapeutic Potential

Due to its unique properties, 2-Cyclopropyl-2,2-difluoroethan-1-amine is being explored for various therapeutic applications:

Potential Applications:

- Alzheimer's Disease Treatment: As a BACE1 inhibitor.

- Antidepressants: Investigated for its role in modulating neurotransmitter systems.

- Antimicrobial Agents: Preliminary studies suggest efficacy against certain pathogens.

Q & A

Basic: What are the common synthetic routes for 2-cyclopropyl-2,2-difluoroethan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclopropanation of a precursor followed by amine group introduction. For example, Enamine Ltd. outlines routes using cyclopropylamine derivatives under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene . Optimization strategies include:

- Temperature Control: Elevated temperatures (e.g., 65°C) improve reaction rates, as seen in domino reactions involving similar amines .

- Catalyst Selection: Lewis acids or phase-transfer catalysts enhance nucleophilic substitution efficiency.

- Purification: Recrystallization or column chromatography ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 2-cyclopropyl-2,2-difluoroethan-1-amine?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ -120 to -140 ppm for CF₂), while ¹H NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm) .

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for confirming cyclopropane ring geometry .

- Mass Spectrometry (HRMS): Validates molecular weight (C₅H₉F₂N, 121.13 g/mol) and isotopic patterns .

Advanced: How does the domino reaction mechanism involving 2-cyclopropyl-2,2-difluoroethan-1-amine derivatives proceed under catalyst-free conditions?

Methodological Answer:

Evidence from domino reactions with ethyl 4-hydroxyalkyl-2-ynoates (e.g., 3a synthesis) reveals:

- Step 1: Nucleophilic attack by the amine on the alkyne, forming a zwitterionic intermediate.

- Step 2: Intramolecular cyclization via 5-exo-dig pathway, yielding substituted furanones (e.g., 88% yield at 65°C in MeOH) .

- Key Factors: Solvent polarity (MeOH > H₂O) and electron-withdrawing substituents modulate reaction efficiency .

Advanced: How can researchers resolve contradictions in reported biological activities of 2-cyclopropyl-2,2-difluoroethan-1-amine derivatives?

Methodological Answer:

Discrepancies in antimicrobial or receptor-binding data may arise from:

- Purity Variability: Validate compound purity via HPLC (>98%) before assays .

- Assay Conditions: Standardize cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).

- Structural Analogues: Compare with halogenated analogues (e.g., 2-(4-Bromo-2-chlorophenyl)-difluoroethanamine) to isolate substituent effects .

Basic: What are the stability and recommended storage conditions for 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride?

Methodological Answer:

- Stability: The hydrochloride salt enhances stability, with a shelf life >2 years at 2–8°C under inert atmosphere (N₂/Ar) .

- Decomposition Risks: Avoid humidity (hydrolysis of cyclopropane) and UV exposure (radical formation).

- Handling: Use glove boxes for air-sensitive reactions .

Advanced: How does 2-cyclopropyl-2,2-difluoroethan-1-amine interact with biological targets such as nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- Binding Studies: Radioligand assays (e.g., [³H]-epibatidine) show competitive inhibition at α4β2 nAChR subtypes (IC₅₀ ~10 nM) .

- Mechanistic Insight: The cyclopropane ring’s strain and fluorine’s electronegativity enhance hydrophobic and dipole interactions with receptor pockets .

Basic: How does 2-cyclopropyl-2,2-difluoroethan-1-amine compare structurally and functionally to similar halogenated amines?

Comparative Analysis Table:

Advanced: What role does 2-cyclopropyl-2,2-difluoroethan-1-amine play in medicinal chemistry as a pharmaceutical intermediate?

Methodological Answer:

- Scaffold Design: Serves as a rigid backbone for CNS-targeting drugs due to cyclopropane’s conformational restriction .

- Derivatization: Reacts with aldehydes (e.g., 6-chloropyridine-3-carbaldehyde) to form neonicotinoid analogues with insecticidal activity .

- Toxicity Screening: In vitro hepatocyte models (e.g., HepG2) assess metabolic pathways and CYP450 interactions .

Advanced: How can computational modeling predict the reactivity of 2-cyclopropyl-2,2-difluoroethan-1-amine in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Optimize transition states for cyclopropanation (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Docking Simulations (AutoDock Vina): Screen binding poses against β-secretase for Alzheimer’s drug candidates .

- MD Simulations: Assess solvation effects in polar aprotic solvents (e.g., DMSO) .

Basic: What safety precautions are critical when handling 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.